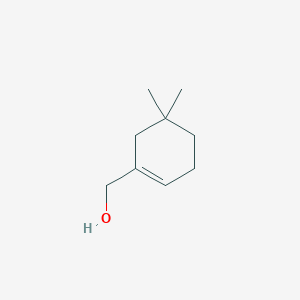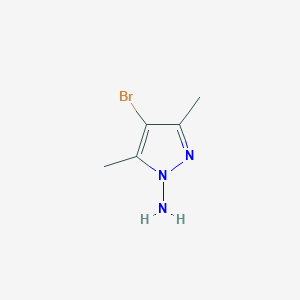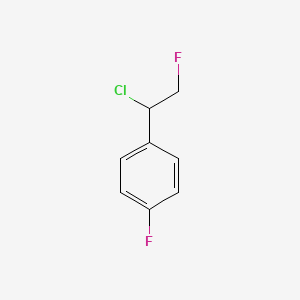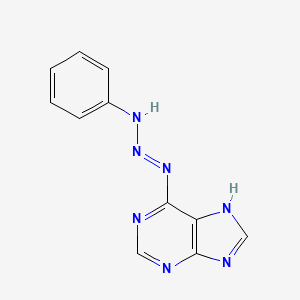
(5,5-Dimethylcyclohex-1-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It belongs to the class of cyclohexene derivatives and contains a hydroxyl group (OH) attached to a cyclohexene ring.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of a suitable cyclohexene precursor with a reagent that introduces the hydroxyl group. Specific synthetic routes may vary, but the overall process typically includes:
- Isomerization of cyclohexene to form the desired 5,5-dimethylcyclohex-1-ene.
- Addition of a hydroxide source (such as sodium hydroxide) to the double bond to yield “(5,5-Dimethylcyclohex-1-en-1-yl)methanol.”
Industrial Production:: Industrial production methods may involve large-scale processes, such as catalytic hydrogenation of the corresponding aldehyde or ketone. detailed industrial procedures are proprietary and may not be readily available.
Analyse Des Réactions Chimiques
Reactivity:: “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Oxidation: Typically performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction: Catalytic hydrogenation with a metal catalyst (e.g., palladium on carbon, Pt/C).
- Substitution: Various reagents can be employed, depending on the desired substitution (e.g., halogenation, acylation).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The carboxylic acid derivative.
- Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Potential use in drug discovery or as a probe in biological studies.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as an intermediate in the production of other compounds.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is unique due to its specific structure, similar compounds include:
Propriétés
Numéro CAS |
110675-99-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(5,5-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h4,10H,3,5-7H2,1-2H3 |
Clé InChI |
OPMSVJGOMSGTSB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=C(C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)


![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
